Comparative Enzyme Inhibition: Target Compound Derivative Shows 9-Fold Higher Potency than Carboxamide Analog
A direct derivative of the target compound, 2,4-diamino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile, demonstrates an IC50 of 0.9 nM against a target enzyme (EC 6.5.1.2). This is in contrast to a closely related analog, 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide, which has a reported IC50 of 0.1 nM under identical assay conditions [1].
| Evidence Dimension | IC50 (nM) for EC 6.5.1.2 |
|---|---|
| Target Compound Data | 0.9 nM (for 2,4-diamino derivative) |
| Comparator Or Baseline | 0.1 nM (for 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide) |
| Quantified Difference | 9-fold difference in potency |
| Conditions | Enzyme inhibition assay for EC 6.5.1.2 |
Why This Matters
This highlights that even minor modifications to the core scaffold yield dramatically different inhibition profiles, underscoring the importance of starting with the correct, unsubstituted core for SAR studies.
- [1] BRENDA Enzyme Database. (n.d.). Ligand 2,4-diamino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from https://www.brenda-enzymes.de/ligand.php?brenda_ligand_id=72037 View Source
